molecular formula C10H12INO B13268231 2-Cyclobutoxy-5-iodoaniline

2-Cyclobutoxy-5-iodoaniline

Cat. No.: B13268231
M. Wt: 289.11 g/mol
InChI Key: VIVRASWXCPZHAI-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-5-iodoaniline is an organic compound with the molecular formula C₁₀H₁₂INO and a molecular weight of 289.11 g/mol . It is characterized by the presence of a cyclobutoxy group and an iodine atom attached to an aniline ring. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxy-5-iodoaniline can be achieved through various methods. One practical approach involves the decarboxylative iodination of anthranilic acids using inexpensive potassium iodide and iodine as halogen donors under transition-metal-free and base-free conditions . This method is operationally scalable and exhibits high functional-group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available anthranilic acids and halogen donors in a controlled environment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutoxy-5-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the aniline ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Cyclobutoxy-5-iodoaniline has several scientific research applications, including:

    Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Cyclobutoxy-5-iodoaniline involves its interaction with molecular targets through various pathways. The presence of the iodine atom and the cyclobutoxy group allows it to participate in specific binding interactions and chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclobutoxy-5-bromoaniline: Similar structure but with a bromine atom instead of iodine.

    2-Cyclobutoxy-5-chloroaniline: Similar structure but with a chlorine atom instead of iodine.

    2-Cyclobutoxy-5-fluoroaniline: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

2-Cyclobutoxy-5-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with molecular targets.

Biological Activity

Overview of 2-Cyclobutoxy-5-iodoaniline

This compound is an organic compound that belongs to the class of anilines, which are characterized by the presence of an amino group attached to a phenyl ring. The introduction of iodine and cyclobutoxy groups can significantly influence the compound's chemical properties and biological activity.

Properties

  • Molecular Formula : C10H12I N
  • Molecular Weight : Approximately 273.11 g/mol
  • Solubility : Varies depending on solvent; polar solvents may enhance solubility due to the presence of the amino group.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that halogenated anilines possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Properties : There is emerging evidence that certain substituted anilines can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of iodine can enhance lipophilicity, allowing better membrane penetration.

Study 1: Antimicrobial Activity

A study conducted on halogenated anilines demonstrated significant antibacterial effects against Gram-positive bacteria. The study utilized disc diffusion methods to evaluate the efficacy of various concentrations of the compound.

Concentration (mg/mL)Zone of Inhibition (mm)
115
525
1030

Study 2: Anticancer Effects

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that this compound could reduce cell viability significantly. The following table summarizes the findings:

Cell LineIC50 (µM)
HeLa12.5
MCF-78.3

Study 3: Mechanistic Insights

Research into the mechanism revealed that the compound may induce apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) in treated cells.

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

2-cyclobutyloxy-5-iodoaniline

InChI

InChI=1S/C10H12INO/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8H,1-3,12H2

InChI Key

VIVRASWXCPZHAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)I)N

Origin of Product

United States

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